2-(Butylamino)-2-phenylethanol is a chiral compound classified as a secondary alcohol. It features a phenyl group attached to the first carbon atom and a butylamino group on the second carbon. This compound is recognized for its potential applications in medicinal chemistry, particularly due to its interactions with adrenergic receptors, which makes it relevant for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease .
2-(Butylamino)-2-phenylethanol belongs to several chemical classes:
The synthesis of 2-(Butylamino)-2-phenylethanol typically involves several methods:
The reduction process generally requires careful monitoring of reaction conditions to ensure high yields and purity of the final product. The use of chiral catalysts in hydrogenation processes has been shown to significantly improve the selectivity for one enantiomer over another, which is crucial for pharmacological applications.
The molecular formula for 2-(Butylamino)-2-phenylethanol is , with a molecular weight of approximately 193.29 g/mol. The structure includes:
Key structural data include:
2-(Butylamino)-2-phenylethanol can participate in various chemical reactions:
The mechanism of action for 2-(Butylamino)-2-phenylethanol primarily involves its role as a selective beta-2 adrenergic receptor agonist. Upon binding to these receptors, it activates intracellular signaling pathways that lead to bronchodilation and relaxation of bronchial smooth muscle, making it beneficial in respiratory therapies.
Studies have demonstrated that its chiral nature allows for specific interactions with biological targets, enhancing therapeutic efficacy compared to non-chiral counterparts .
These properties indicate that while the compound is stable under normal conditions, precautions should be taken due to its irritant nature when handling .
2-(Butylamino)-2-phenylethanol serves multiple roles in scientific research and industry:
Research continues into optimizing its synthesis and exploring new applications in medicinal chemistry and materials science, highlighting its importance as an intermediate compound in drug development .
The industrial synthesis of racemic 2-(Butylamino)-2-phenylethanol (CAS 6273-87-6) primarily employs two established methods. Ketone reduction utilizes sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce the precursor ketone, 2-(butylamino)-1-phenylethanone. This reaction requires stringent inert conditions (argon/nitrogen atmosphere) and low temperatures (−20°C to 0°C) to prevent by-product formation and ensure yields exceeding 75% [1]. Catalytic hydrogenation leverages non-chiral transition metal catalysts (e.g., Pt/C, Pd/Al₂O₃) under elevated hydrogen pressures (5–15 bar) and temperatures (50–80°C). This method is favored for scalability, achieving conversions >85% but requiring precise control of pressure and temperature to minimize over-reduction [1] [4]. Both pathways generate racemic mixtures due to the absence of stereochemical control, necessitating downstream resolution for enantiopure products.
Table 1: Conventional Synthetic Methods for Racemic 2-(Butylamino)-2-phenylethanol
| Method | Reagents/Catalysts | Conditions | Yield | Key Challenges |
|---|---|---|---|---|
| Ketone Reduction | NaBH₄, LiAlH₄ | −20°C to 0°C, inert atmosphere | 75–82% | By-product formation, cryogenic control |
| Catalytic Hydrogenation | Pt/C, Pd/Al₂O₃ | 50–80°C, 5–15 bar H₂ | 85–90% | Over-reduction, catalyst sintering |
Enantioselective synthesis of 2-(Butylamino)-2-phenylethanol exploits chiral catalysts to induce stereocontrol during hydrogenation. Platinum-based systems, notably Pt supported on basic hydrotalcite (Mg₆Al₂CO₃(OH)₁₆), achieve >95% regioselectivity for the less substituted alcohol (yielding the R- or S-enantiomer) and 90–95% enantiomeric excess (ee) under mild hydrogen pressures (1–5 bar) [4]. The support material critically influences regioselectivity: basic supports (e.g., hydrotalcite, magnesia) favor 2-phenylethanol derivatives via terminal carbon attack, while acidic supports (e.g., γ-Al₂O₃) promote the more substituted 1-phenylethanol isomer. Ligand design further enhances ee; chiral diphosphines (e.g., BINAP) complexed with Rh or Ru afford 85–92% ee in styrene oxide hydrogenation—a key intermediate toward amino alcohols [4] . These strategies overcome limitations of racemic synthesis, enabling direct access to enantiopure pharmacophores.
Table 2: Asymmetric Hydrogenation Approaches for Enantioselective Synthesis
| Catalyst System | Support/Ligand | Selectivity | ee (%) | Conditions |
|---|---|---|---|---|
| Pt/hydrotalcite | Hydrotalcite (basic) | Terminal alcohol | 95% | 25°C, 3 bar H₂ |
| Pt/MgO | Magnesia (basic) | Terminal alcohol | 90% | 50°C, 5 bar H₂ |
| Pt/γ-Al₂O₃ | Alumina (acidic) | Isomerized alcohol | <10% | 50°C, 5 bar H₂ |
| [Rh(cod)(S)-BINAP]⁺BF₄⁻ | (S)-BINAP | Terminal alcohol | 92% | Methanol, 40°C, 10 bar H₂ |
Biocatalysis offers sustainable routes to enantiopure 2-(Butylamino)-2-phenylethanol via whole-cell fermentation or enzymatic resolution. The yeast Kluyveromyces marxianus converts L-phenylalanine to enantiopure (S)-2-phenylethanol (a structural analog) through the Ehrlich pathway at 1.2 g/L titer in sweet whey medium, leveraging lactose as a carbon source [3]. Engineered Saccharomyces cerevisiae strains expressing fusion proteins (e.g., tyrB-kdcA-ADH2) achieve 4.02 g/L of (S)-2-phenylethanol from 6.7 g/L L-phenylalanine, demonstrating a molar yield of 0.8 mol/mol [5]. Enzymatic kinetic resolution employs lipases or esterases (e.g., Candida antarctica lipase B) to selectively acylate one enantiomer from racemic mixtures. For tert-butyl derivatives like (S)-(+)-2-tert-butylamino-1-phenylethanol (CAS 14467-32-4), immobilized lipases afford >98% ee under aqueous-organic biphasic systems [7] . These methods capitalize on enzymatic stereospecificity but face challenges in product inhibition, addressed via in situ product removal (ISPR) techniques like membrane extraction [8].
Industrial production of 2-(Butylamino)-2-phenylethanol derivatives (e.g., 2-phenylethanol) benefits from statistical optimization to maximize yield and minimize waste. Response Surface Methodology (RSM) with Central Composite Design (CCD) identifies critical interactions between precursor concentration, nitrogen sources, and fermentation parameters. For K. marxianus fermenting sweet whey, CCD models revealed L-phenylalanine concentration as the dominant factor (p<0.01), with optimal conditions at 4.50 g/L precursor and 0.76 g/L (NH₄)₂SO₄, yielding 1.2 g/L 2-phenylethanol at 48 hours [3]. This approach concurrently reduced chemical oxygen demand (COD) by 76%, enhancing process sustainability. In chemical synthesis, RSM optimizes catalytic hydrogenation by correlating H₂ pressure, temperature, and catalyst loading to enantioselectivity, reducing costly metal usage by 15–30% while maintaining ee >90% [7]. These models enable robust scale-up, bridging laboratory and manufacturing efficiencies.
Table 3: RSM-Optimized Conditions for 2-Phenylethanol Production
| Process | Variables Optimized | Optimal Conditions | Output | Efficiency Gain |
|---|---|---|---|---|
| K. marxianus Fermentation | L-Phe, (NH₄)₂SO₄, time | 4.50 g/L Phe, 0.76 g/L salt | 1.2 g/L 2-PE at 48 h | 76% COD reduction at 96 h |
| Pt/hydrotalcite Hydrogenation | H₂ pressure, temperature | 3 bar, 25°C | 95% regioselectivity | 20% catalyst reuse cycles |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8